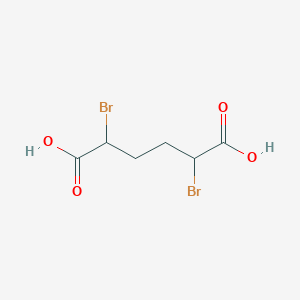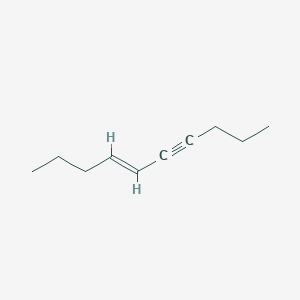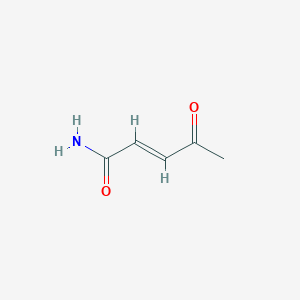
Z-Val-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photokatalytische Entfernung von Stickoxiden
Z-Val-NH2 wurde bei der Entwicklung einer direkten Z-Schema UiO-66-NH2/Bi2MoO6-Heteroverbindung mit einer nanoblumenartigen Struktur verwendet, um systematisch die Auswirkungen der relativen Luftfeuchtigkeit auf die photokatalytische Entfernung von Stickoxiden (NO) zu untersuchen. Die optimierte Heteroverbindung für die Entfernungseffizienz von NO betrug 71,6 % bei einer NO-Konzentration von 1,07 mg·m−3 .
Hemmung der Stickstoffdioxidbildung
Interessanterweise zeigte die Heteroverbindung mit zunehmender relativer Luftfeuchtigkeit eine stärkere Hemmwirkung auf Stickstoffdioxid (NO2), während die Entfernung von NO leicht (8 %) abnahm, was auf die Affinitätswirkung von NO2 mit Wassermolekülen und die konkurrierende Adsorption von H2O und NO auf der Oberfläche der heterojunktionalen Photokatalysatoren zurückzuführen sein könnte .
Photokatalytische Wasserstoffevolution
This compound wurde bei der Entwicklung einer Reihe von Photokatalysatoren (bezeichnet als NUBC) verwendet, indem verschiedene Mengen an Zr-UiO-66-NH2 (NU) auf ein benzolsäuremodifiziertes kovalentes Triazin-basiertes Framework (BC) basierend auf der postsynthetischen kovalenten Modifikation aufgetragen wurden. Die resultierenden NUBC-Katalysatoren zeigten eine Z-Schema-Heterojunktionsstruktur vom Typ II, die über die Amid-Kovalentbindungen zwischen den Amin-Gruppen an NU und den Carboxylgruppen an BC gebildet wurde .
Steigerung der photokatalytischen Effizienz
Die optimale Beladung von NU auf BC beträgt 30 Gew.-% (30NUBC) und die entsprechende photokatalytische H2-Evolutionsrate betrug 378 μmol h−1 g−1, fast 445-mal und 2-mal so hoch wie bei NU und BC, respectively. Der synergistische Effekt zwischen den Z-Schema-Heterojunktionen vom Typ II und Amid-Bindungen trug dazu bei, die Lichternte im sichtbaren Bereich zu verstärken und den Ladungstransport und die Ladungstrennung zu erleichtern .
Wiederverwendbarkeit und Stabilität von Photokatalysatoren
Die hergestellten NUBC-Katalysatoren zeigen eine hohe Wiederverwendbarkeit und Stabilität, was für die praktische Anwendung von Photokatalysatoren entscheidend ist .
Maximierung der photokatalytischen Wasserstofferzeugung
Die angepassten Reduktions- und Oxidationsraten in this compound-basierten Z-Schema-Photokatalysatoren sind wichtig, um die photokatalytische Wasserstofferzeugung zu maximieren .
Wirkmechanismus
Target of Action
Z-Val-NH2, also known as benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, is a derivative of the amino acid valineIt’s worth noting that amino acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
This interaction can lead to changes in the biochemical processes that these targets are involved in .
Biochemical Pathways
Given that it is an amino acid derivative, it could potentially be involved in protein synthesis and metabolism, as well as other pathways where amino acids play a crucial role .
Pharmacokinetics
The stability of similar compounds, such as antibody-drug conjugates, in systemic circulation and their rate of intracellular processing within target cells are key factors determining their efficacy .
Result of Action
As an amino acid derivative, it could potentially influence various cellular processes, including protein synthesis, enzyme activity, and cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Z-L-valine amide are not fully understood due to the limited research available. As a derivative of the amino acid valine, it may be involved in various biochemical reactions. Valine is known to play a role in protein synthesis and energy production
Cellular Effects
Amino acids and their derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHIZLDUQONHV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441807 |
Source


|
| Record name | Z-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-28-1 |
Source


|
| Record name | Z-L-valine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
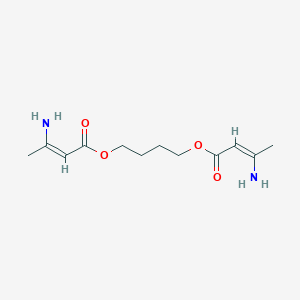
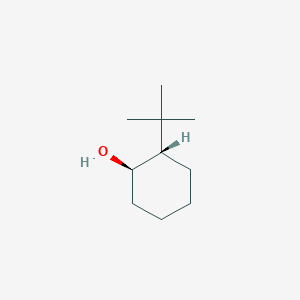

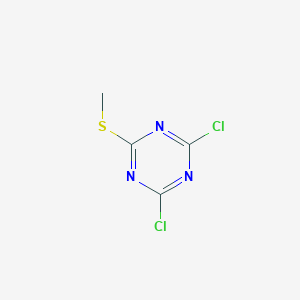


![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)


![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
